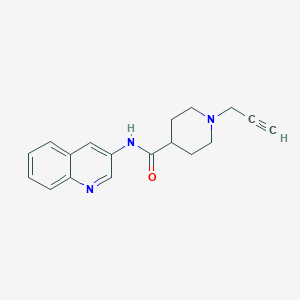

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide

描述

属性

IUPAC Name |

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-9-21-10-7-14(8-11-21)18(22)20-16-12-15-5-3-4-6-17(15)19-13-16/h1,3-6,12-14H,7-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPWFAHYSJLNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The final step involves coupling the piperidine intermediate with a prop-2-ynyl group under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and quality.

化学反应分析

Types of Reactions

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted piperidines, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

1-Prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide has been investigated for its therapeutic potential :

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of quinoline and piperidine rings may enhance the compound's ability to interact with bacterial membranes and enzymes, leading to effective inhibition of bacterial growth .

- Anticancer Properties : Studies have shown that derivatives of quinoline can inhibit tumor growth. The compound may interact with proteins involved in cell cycle regulation, suggesting its use in cancer therapy .

Biological Research

The compound is also being explored for its biological activities :

- Mechanistic Studies : Molecular dynamics simulations have indicated that the compound may engage in hydrophobic interactions with target proteins, which are crucial for its biological efficacy. Such studies provide insights into how the compound can modulate cellular pathways .

- In Vivo Studies : Preliminary studies involving animal models have demonstrated the potential of similar compounds to affect tumor growth and microbial infections, warranting further investigation into this compound .

Agrochemicals

Given its bioactive properties, this compound could be utilized in the development of agrochemicals:

- Herbicides and Pesticides : The compound's ability to disrupt biological processes in pests makes it a candidate for designing effective herbicides or pesticides. Its unique structure may confer selective toxicity towards target organisms while minimizing effects on non-target species .

Case Studies and Research Findings

Several studies highlight the effectiveness of compounds similar to this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | Compounds with similar structures inhibited tumor growth in animal models | Potential for development as anticancer agents |

| Antimicrobial Efficacy | Strong antibacterial effects observed against multiple strains | Useful in treating bacterial infections |

| Mechanistic Insights | Hydrophobic interactions identified as key contributors to biological activity | Provides basis for further drug design |

作用机制

The mechanism of action of 1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

相似化合物的比较

Structural Similarities and Differences

The target compound shares a core piperidine-4-carboxamide framework with several analogs, but differences in substituents critically influence its properties:

Key Observations :

- The propargyl group in the target compound is rare among analogs, which typically feature acyl, benzyl, or aryl substituents .

- Quinoline substituents (e.g., cyano, ethoxy, fluoro) in analogs modulate electronic properties and binding interactions compared to the unsubstituted quinolin-3-yl group in the target.

Physicochemical Properties

Notes:

Spectroscopic Data Comparison

Insights :

- The target’s quinoline protons would resonate similarly to and compounds .

- Low molecular ion intensity in GC-MS () suggests thermal instability during analysis .

生物活性

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a quinoline moiety linked to a piperidine ring, which contributes to its biological properties. The presence of the prop-2-ynyl group enhances its reactivity and potential for interaction with biological targets.

This compound exhibits various mechanisms of action, primarily through interaction with specific molecular targets, such as enzymes and receptors. The quinoline structure is known for its ability to intercalate with DNA and inhibit enzymatic functions, while the piperidine component may enhance binding affinity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of quinoline have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The most effective compounds demonstrated minimal toxicity against human cell lines while exhibiting significant antimicrobial efficacy .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Research has highlighted that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies using MTT assays have shown that certain analogs exert cytotoxic effects on HepG2 liver cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substitution Patterns : Variations in the substitution on the quinoline ring significantly affect the compound's potency against specific targets. For example, methyl substitutions at different positions have been shown to alter inhibitory effects on cholinesterase enzymes .

- Binding Affinity : Molecular docking studies suggest that modifications to the piperidine ring can enhance binding affinity to target enzymes, which is essential for improving therapeutic efficacy .

Case Study 1: Inhibition of Cholinesterases

A study evaluated various derivatives of quinoline-piperidine hybrids for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds demonstrated IC50 values ranging from 9.68 μM to over 20 μM, indicating promising dual inhibition capabilities .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 5g | 19.85 | AChE |

| 6g | <20 | BChE |

Case Study 2: Antimycobacterial Activity

Another study focused on the antimycobacterial activity of related compounds, revealing that certain derivatives exhibited higher activity against M. tuberculosis than standard treatments like isoniazid .

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| N-benzyl | 7.5 | High |

| N-cycloheptyl | <10 | Moderate |

常见问题

Q. What synthetic methodologies are employed for 1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Carbodiimide reagents (e.g., DCC or EDC) facilitate amide bond formation between the piperidine and quinoline moieties under anhydrous conditions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to enhance reagent solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via TLC or HPLC .

Q. How is the structural integrity and purity of the compound validated?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integration (e.g., propynyl protons at δ ~2.5 ppm, quinoline aromatic signals) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH stability : Hydrolysis of the amide bond is observed under strongly acidic (pH <2) or basic (pH >10) conditions, requiring neutral buffers for biological assays .

- Thermal stability : Decomposition occurs above 150°C, necessitating storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Substituent effects : Modifying the quinoline substituents (e.g., introducing electron-withdrawing groups like cyano or fluoro) enhances binding affinity to targets like kinases or GPCRs .

- Bioisosteric replacements : Replacing the propynyl group with ethynyl or propargyl moieties alters metabolic stability and bioavailability .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., PARP-1 or EGFR), prioritizing hydrogen bonds between the carboxamide and catalytic residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, identifying critical hydrophobic interactions with the quinoline core .

Q. How can contradictory bioactivity data across studies be resolved?

Q. What strategies improve solubility and bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。